molecular formula C6H3BrFNO B3224234 6-Bromo-5-fluoropicolinaldehyde CAS No. 1227605-60-8

6-Bromo-5-fluoropicolinaldehyde

Cat. No.: B3224234
CAS No.: 1227605-60-8
M. Wt: 204 g/mol
InChI Key: XLMMMQPNBKSQBF-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoropicolinaldehyde (CAS 1227605-60-8) is a versatile fluorinated and halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C6H3BrFNO and a molecular weight of 204.00 , this compound is particularly useful for constructing complex molecules through various cross-coupling reactions and cyclization processes. Its molecular structure incorporates both bromine and fluorine substituents on the pyridine ring, which can be leveraged for further functionalization and to modulate the physicochemical properties of resulting compounds. This aldehyde is a key building block in the synthesis of active pharmaceutical ingredients. Scientific literature demonstrates its specific application in the development of novel estrogen receptor degraders (SERDs), a class of therapeutics for oncology research . In this context, this compound is used in a Pictet–Spengler cyclization with an indazole derivative to form a tricyclic indazole core structure, which is a crucial intermediate for potential drug candidates . The presence of both bromine and fluorine atoms enhances the lipophilicity and metabolic stability of the resulting molecules, which are critical parameters in optimizing drug-like properties . Researchers should handle this product with care. Refer to the Safety Data Sheet for full handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For product integrity, it is recommended to store the material under an inert atmosphere and at cold temperatures between 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-fluoropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMMMQPNBKSQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227605-60-8
Record name 6-bromo-5-fluoropyridine-2-carbaldehyde
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The Chemistry of 6 Bromo 5 Fluoropicolinaldehyde

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValue
CAS Number 1227605-60-8 bldpharm.com
Molecular Formula C₆H₃BrFNO bldpharm.com
Molecular Weight 204.00 g/mol bldpharm.com
Boiling Point 260.6 ± 40.0 °C (Predicted) lookchem.com
Density 1.778 ± 0.06 g/cm³ (Predicted) lookchem.com
Storage Inert atmosphere, 2-8°C bldpharm.com

This data is based on predicted values and information from chemical suppliers.

Synthesis and Reactivity

The reactivity of this compound is dictated by its three key functional components:

Aldehyde Group : This is the most reactive site for nucleophilic addition, allowing for transformations into alcohols, amines, and alkenes as previously discussed.

Bromo Group : The carbon-bromine bond at the 6-position is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of various alkyl, aryl, or other functional groups, making it a key strategic element for building molecular complexity.

Applications in Synthesis

This compound is categorized as a chemical building block for use in research and development. bldpharm.combldpharm.com Its trifunctional nature allows it to be used in a sequential and controlled manner to construct elaborate molecular architectures. A synthetic chemist could, for example, first transform the aldehyde group, then perform a cross-coupling reaction at the bromine-substituted position, leaving the fluorine atom as a permanent feature of the target molecule. This makes the compound a valuable starting material for synthesizing novel compounds in areas such as:

Medicinal Chemistry : For the creation of new drug candidates where the substituted pyridine scaffold can interact with biological targets.

Materials Science : For developing new organic materials with specific electronic or photophysical properties. nih.gov

Agrochemicals : For the synthesis of new pesticides and herbicides. rsc.org

Advanced Reagent Systems and Catalytic Protocols in Synthesis

The construction of polysubstituted pyridines often requires a combination of modern synthetic techniques to achieve the desired regioselectivity and functional group tolerance. Advanced methods, including transition metal-catalyzed cross-coupling, directed metallation, and specific halogenation techniques, are crucial for the efficient synthesis of these complex heterocyclic building blocks.

Transition Metal-Catalyzed Methods for C-X Bond Formation (X=F, Br)

The formation of carbon-halogen bonds on a pyridine ring can be effectively achieved using transition metal catalysis, which offers high selectivity and efficiency. Palladium and copper catalysts are prominent in these transformations.

Palladium-Catalyzed C-F and C-Br Bond Formation: Palladium-catalyzed reactions are powerful tools for creating C-F and C-Br bonds. While direct C-H fluorination catalyzed by palladium is an emerging field, it often relies on directing groups to achieve regioselectivity. For instance, the fluorination of C-H bonds in 2-arylpyridine derivatives has been accomplished using palladium acetate (B1210297) as a catalyst in conjunction with electrophilic N-fluoropyridinium reagents. northeastern.edu This approach highlights the potential for late-stage fluorination, where a pre-existing group directs the catalyst to a specific C-H bond.

Similarly, palladium-catalyzed C-Br bond formation is a well-established area, typically proceeding through cross-coupling mechanisms like the Suzuki or Stille reactions, or via C-H activation. The synthesis of trivalent phosphines from aryl bromides, for example, proceeds via a standard oxidative addition-reductive elimination pathway with a Pd(0) catalyst, a cycle that is fundamental to many C-Br bond functionalizations. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed C-X Bond Formation on Aromatic Rings

Catalyst System Substrate Type Reagent Bond Formed Key Finding Reference
Pd(OAc)₂ 2-Arylpyridines N-Fluoropyridinium Reagent C-F Pyridyl group directs C-H fluorination under microwave conditions. northeastern.edu
Pd₂(dba)₃ / dppf Aryl Bromide Acylphosphine C-P Demonstrates the viability of the Pd(0)/Pd(II) cycle for functionalizing C-Br bonds. organic-chemistry.org
Pd(II) Catalyst gem-Difluoroalkenes Arylboronic Acid C-C Selective C-F bond activation and functionalization. acs.orgnih.gov

Copper-Catalyzed C-F and C-Br Bond Formation: Copper catalysis provides an economical and effective alternative for halogenation reactions. nih.govresearchgate.net Copper(I)-catalyzed fluorination of aryl bromides has been developed using AgF as the fluorine source, where a directing group such as pyridine is essential for the reaction's success. rsc.org Mechanistic studies suggest a Cu(I)/Cu(III) catalytic cycle, where the pyridyl group stabilizes the copper center and facilitates the crucial oxidative addition of the aryl bromide. rsc.org For bromination, reagents like copper(II) bromide (CuBr₂) can promote both cyclization and bromination of appropriate precursors, involving a proposed reductive elimination from a Cu(III) species to form the C-Br bond. researchgate.net

Table 2: Copper-Catalyzed C-X Bond Formation

Catalyst/Reagent Substrate Type Halogen Source Bond Formed Proposed Mechanism Reference
Cu(I) Catalyst 2-Pyridyl Aryl Bromides AgF C-F Cu(I)/Cu(III) cycle; pyridyl group is a key directing group. rsc.org
CuBr₂ Arene-Alkynes CuBr₂ C-Br Reductive elimination from a Cu(III) intermediate. researchgate.net
Copper Catalyst Arylboronate Esters Electrophilic Fluorinating Agents C-F Tandem C-H borylation and C-F bond formation. researchgate.net

Directed Ortho-Metallation Strategies in Pyridine Synthesis

Directed ortho-metallation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by an electrophile. organic-chemistry.orgbaranlab.org

In the context of pyridine synthesis, DoM must overcome the challenge of competitive nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu However, with appropriate DMGs, selective lithiation can be achieved. Halogens themselves can act as DMGs. Fluorine, for instance, is a moderately effective DMG, and the deprotonation of 3-fluoropyridine (B146971) has been studied. organic-chemistry.orgsigmaaldrich.com Bromine can also direct metallation, but more importantly, it can be used in a halogen-metal exchange reaction.

A highly relevant synthetic analogue involves the preparation of 6-bromo-2-formyl-pyridine from 2,6-dibromopyridine. prepchem.com In this procedure, one bromine atom facilitates a halogen-metal exchange with n-butyllithium at low temperature (-78 °C), creating a 6-bromo-2-lithiopyridine intermediate. This species is then quenched with an electrophile, dimethylformamide (DMF), to install the formyl group at the 2-position. prepchem.com This strategy could hypothetically be adapted for this compound, starting from a 2,6-dibromo-3-fluoropyridine (B1422063) precursor.

Table 3: Directed Ortho-Metallation and Lithiation for Pyridine Functionalization

Starting Material Reagent Sequence Intermediate Electrophile Product Reference
2,6-Dibromopyridine 1. n-BuLi, -78°C 6-Bromo-2-lithiopyridine DMF 6-Bromo-2-formyl-pyridine prepchem.com
3-Fluoropyridine Bu₃MgLi, -10°C Deprotonated 3-fluoropyridine (Not specified) Functionalized fluoropyridine sigmaaldrich.com
Anisole (General Example) n-BuLi ortho-Lithiated anisole Various ortho-Substituted anisole wikipedia.org

Electrophilic and Nucleophilic Fluorination Techniques

The introduction of a fluorine atom onto a pyridine ring can be accomplished through either electrophilic or nucleophilic pathways, depending on the substrate and desired regiochemistry.

Electrophilic Fluorination: Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"). alfa-chemistry.com These reagents are particularly useful for the fluorination of electron-rich aromatic systems. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts. alfa-chemistry.comnih.gov A widely used and versatile agent is Selectfluor®, which is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄). alfa-chemistry.comnih.gov The reactivity of these agents can be quantified and compared, allowing for rational selection based on the substrate. rsc.orgrsc.org For instance, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® can yield fluorinated pyridines after an elimination step. nih.gov This type of reaction could be envisioned on a pre-functionalized 6-bromopicolinaldehyde derivative if the ring can be made sufficiently electron-rich to react.

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine, especially onto electron-deficient rings like pyridine. wikipedia.org The pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack. youtube.comstackexchange.com A good leaving group, such as a chloride or bromide, is displaced by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). google.com The reactivity of halopyridines in SNAr reactions typically follows the order I > Br > Cl > F for the leaving group, although this can vary. sci-hub.se

The synthesis of 2-fluoropyridines from 2-chloropyridines or 2-bromopyridines is a classic example of this approach, often requiring high temperatures or phase-transfer catalysts. google.comacs.orgchemicalbook.com A patent describes the synthesis of 5-bromo-2-fluoro-6-picoline from an aminopicoline precursor via bromination followed by a Balz-Schiemann reaction, which generates a diazonium salt that is subsequently displaced by fluoride. google.com This highlights a viable, albeit classical, nucleophilic fluorination route for producing bromo-fluoro pyridine structures.

Table 4: Reagents and Methods for Fluorination of Pyridine Rings

Method Fluorinating Agent Substrate Type Key Feature Reference
Electrophilic Selectfluor® (F-TEDA-BF₄) Dihydropyridines Fluorination of an electron-rich precursor followed by elimination. nih.gov
Electrophilic N-Fluoropyridinium Salts Electron-rich aromatics Tunable reactivity based on pyridine substituents. nih.govrsc.org
Nucleophilic (SNAr) Potassium Fluoride (KF) 2-Chloropyridine Halogen exchange reaction (Halex) at high temperature. google.com
Nucleophilic (Diazonium Salt) Anhydrous HF / NaNO₂ Aminopyridine Balz-Schiemann reaction for introducing fluorine. google.com

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Fluoropicolinaldehyde

Reactivity Profiles of the Aldehyde Functional Group

The aldehyde group in 6-bromo-5-fluoropicolinaldehyde is a primary site for a variety of chemical transformations.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbon atom of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. youtube.com This leads to the formation of a tetrahedral intermediate, which can then undergo further reactions. nih.gov Strong nucleophiles can attack the carbonyl carbon directly, while weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl group. youtube.com

Common nucleophilic addition reactions involving aldehydes include the formation of hemiacetals and acetals from reactions with alcohols, and the formation of cyanohydrins with cyanide ions. youtube.com Grignard reagents and organolithium compounds can also add to the aldehyde, yielding secondary alcohols after an acidic workup. youtube.com

Condensation Reactions and Imine/Enamine Formation

The aldehyde group readily undergoes condensation reactions with primary and secondary amines. The reaction with primary amines initially forms a hemiaminal, which then dehydrates to form an imine (or Schiff base). youtube.com Secondary amines react to form enamines. youtube.com These reactions are often catalyzed by acid and are crucial in the synthesis of various nitrogen-containing heterocyclic compounds. kyushu-u.ac.jp

Selective Oxidation and Reduction Pathways

The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent. The corresponding carboxylic acid, 6-bromo-5-fluoropicolinic acid, is a known compound. ambeed.com

For the reduction of the aldehyde to a primary alcohol, common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.com These reagents provide a hydride ion (H-) that attacks the electrophilic carbonyl carbon. youtube.com

Reactivity of the Halogen Substituents on the Pyridine (B92270) Core

The bromine and fluorine atoms attached to the pyridine ring of this compound are key to its utility in cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 6-position is particularly susceptible to participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. harvard.edulibretexts.orgresearchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the leaving group in Suzuki reactions generally follows the trend: I > OTf > Br >> Cl. harvard.edu

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org It has become a widely used method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, often replacing harsher traditional methods. wikipedia.org The reaction can be used to introduce a wide variety of primary and secondary amines onto the pyridine ring at the position of the bromine atom.

Nucleophilic Aromatic Substitution Dynamics

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for the halogenated pyridine ring. youtube.comnih.govyoutube.com In this reaction, a nucleophile replaces a leaving group (in this case, a halogen) on the aromatic ring. The reaction typically proceeds through an addition-elimination mechanism involving a high-energy Meisenheimer intermediate. nih.gov

The rate of SNAr reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. youtube.com For nucleophilic aromatic substitution, fluoride (B91410) is often a better leaving group than bromide because the highly polarized carbon-fluorine bond makes the carbon more susceptible to nucleophilic attack, which is the rate-determining step. youtube.com The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group can further activate the ring towards nucleophilic attack.

Radical Reactions Involving Bromine and Fluorine

The presence of halogen atoms on the pyridine ring introduces pathways for radical-mediated reactions. While specific studies on this compound are not extensively documented, the general principles of radical chemistry allow for the prediction of its behavior.

Free radical reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps. libretexts.org In the context of this compound, radical reactions can be initiated by heat or light, leading to the homolytic cleavage of the carbon-bromine (C-Br) or, less commonly, the carbon-fluorine (C-F) bond. libretexts.org The C-Br bond is significantly weaker than the C-F bond, making it the more likely site for initial radical formation.

The selectivity of radical halogenation is a key consideration. youtube.com While fluorine is highly reactive and often leads to non-selective reactions, bromine is less reactive and more selective. youtube.com In the gas phase, radical chlorination of pyridine primarily yields 2-chloro and 2,6-dichloropyridine, indicating a preference for attack at the alpha positions. youtube.com For this compound, any radical bromination would likely occur at the remaining unsubstituted positions on the ring, though the electron-withdrawing nature of the existing substituents would deactivate the ring towards such reactions.

Photoredox catalysis offers a milder method for generating pyridyl radicals from halopyridines. nih.gov This technique involves the single-electron reduction of the halogenated pyridine to form a heteroaryl radical, which can then participate in various coupling reactions. nih.gov This approach allows for the regiospecific formation of a radical at the position of the halogen atom.

The following table summarizes the predicted reactivity of the halogen atoms in this compound in radical reactions, based on general principles of halogen chemistry.

HalogenBond StrengthLikelihood of Radical FormationPotential Radical Reactions
BromineWeakerHigherHomolytic cleavage, photoredox-mediated radical generation
FluorineStrongerLowerLess likely to participate in initial radical formation

Reactivity of the Pyridine Heteroaromatic Ring System

The pyridine ring is an electron-deficient heterocycle, a characteristic that profoundly influences its reactivity. This electron deficiency is further accentuated in this compound by the presence of the electron-withdrawing aldehyde, bromo, and fluoro groups.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the electron density towards the nitrogen. researchgate.net This results in a ring system that is less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic substitution. The presence of additional electron-withdrawing groups, as in this compound, further deactivates the ring towards electrophiles and activates it towards nucleophiles.

The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are the most electron-deficient and are thus the primary sites for nucleophilic attack. libretexts.org In this compound, the 6-position is substituted with a bromine atom, a good leaving group in nucleophilic aromatic substitution (SNA_r) reactions. The 2-position is occupied by the aldehyde group, and the 5-position by the fluorine atom. The remaining unsubstituted positions are less likely to be attacked by nucleophiles.

The table below illustrates the predicted electron density and its effect on the reactivity of each position on the pyridine ring of this compound.

PositionSubstituentPredicted Electron DensityPredicted Reactivity towards Nucleophiles
2Aldehyde (-CHO)LowActivated for nucleophilic addition to the carbonyl
3UnsubstitutedRelatively HigherLess reactive
4UnsubstitutedLowPotential site for nucleophilic attack
5Fluorine (-F)LowActivated for nucleophilic aromatic substitution (fluorine as leaving group)
6Bromine (-Br)LowHighly activated for nucleophilic aromatic substitution (bromine as leaving group)

While the pyridine ring in this compound is generally deactivated towards electrophilic substitution, specific strategies can be employed to functionalize the unsubstituted C-H bonds. Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org In this compound, the aldehyde group, after suitable protection, or the nitrogen atom of the pyridine ring itself could potentially direct metalation to the C-3 or C-4 positions.

Another approach for functionalization involves the conversion of the pyridine to its corresponding N-oxide. acs.org The N-oxide group is a strong activating group that directs electrophilic attack to the 4-position and can also facilitate functionalization at the 2-position. nih.gov Subsequent removal of the N-oxide group would yield the functionalized pyridine.

The Minisci reaction is a classic method for the radical alkylation of electron-deficient heterocycles like pyridine. nih.gov However, the strong deactivation of the ring in this compound might limit the efficiency of this reaction.

Theoretical and Computational Chemistry Insights into Reaction Mechanisms

Computational chemistry provides invaluable tools for understanding the intricate details of reaction mechanisms, electronic structures, and the factors governing reactivity and selectivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net DFT calculations can provide insights into the electron density distribution, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential of this compound. researchgate.net This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack. For instance, DFT studies on substituted pyridines have shown that electron-withdrawing substituents lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. researchgate.net

Computational models can also be used to predict the regioselectivity of reactions. rsc.orgrsc.org By calculating the relative energies of possible intermediates or transition states, the most favorable reaction pathway can be identified. For this compound, DFT calculations could be employed to compare the stability of the Meisenheimer complexes formed upon nucleophilic attack at different positions, thereby predicting the most likely site of substitution.

The elucidation of a reaction mechanism requires the identification and characterization of all intermediates and transition states along the reaction coordinate. mdpi.com Transition state theory calculations, often performed using DFT, can be used to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. mdpi.com By mapping the entire reaction pathway, from reactants to products via the transition state, a detailed understanding of the reaction mechanism can be achieved.

For reactions involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to model the step-wise process, including the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. libretexts.org These calculations can reveal the geometry of the transition state and provide insights into the factors that stabilize or destabilize it, thereby explaining the observed reaction rates and selectivity. rsc.org

The table below outlines the types of computational insights that can be gained for reactions of this compound.

Computational MethodInformation GainedApplication to this compound
Density Functional Theory (DFT)Electron density, orbital energies, electrostatic potentialPredicting sites of electrophilic and nucleophilic attack
Transition State TheoryActivation energies, transition state structuresElucidating reaction mechanisms, understanding selectivity
Molecular Dynamics (MD) SimulationsConformational sampling, solvent effectsPredicting enantioselectivity and substrate scope of enzymatic reactions

Quantitative Structure-Reactivity Relationships (QSRR)

A thorough search of publicly available scientific literature and chemical databases has revealed no specific Quantitative Structure-Reactivity Relationship (QSRR) studies conducted on this compound. Consequently, there are no detailed research findings or associated data tables to report for this specific area of its chemical characterization.

QSRR studies are highly specific investigations that correlate variations in the chemical structure of a series of compounds with their measured reactivity in a particular chemical reaction. The absence of such studies for this compound indicates that this specific type of analysis has likely not been a focus of published research to date.

Future research may explore the QSRR of a series of substituted picolinaldehydes, including the title compound, to elucidate how electronic and steric factors—such as the presence of the bromo and fluoro substituents—quantitatively influence the reactivity of the aldehyde functional group. Such studies would be invaluable for predicting reaction outcomes and understanding reaction mechanisms in a more detailed, quantitative manner. However, at present, no such data are available in the public domain.

Advanced Synthetic Applications of 6 Bromo 5 Fluoropicolinaldehyde As a Building Block

Precursor for Diversified Fluoro- and Bromo-Pyridyl Derivatives

Preparation of Picolinaldehyde Oximes and Related Nitrogenous Scaffolds

The conversion of picolinaldehydes to their corresponding oximes is a fundamental transformation in the synthesis of various nitrogen-containing compounds. This reaction is typically achieved by treating the aldehyde with hydroxylamine (B1172632) or its salts under mild conditions. google.com For 6-bromo-5-fluoropicolinaldehyde, the reaction to form its oxime is expected to proceed readily.

The general reaction for the formation of a picolinaldehyde oxime can be represented as follows:

Py-CHO + NH₂OH → Py-CH=NOH + H₂O

The resulting 6-bromo-5-fluoro-picolinaldehyde oxime serves as a key intermediate for the synthesis of more complex nitrogenous scaffolds. For instance, the oxime can be a precursor to nitriles, amides, or can participate in cycloaddition reactions. The electronic nature of the bromo and fluoro substituents can influence the reactivity of the oxime and its subsequent transformations.

A plausible synthetic route to a variety of nitrogenous heterocycles starting from this compound is outlined below:

Starting MaterialReagent(s)ProductPotential Application
This compoundHydroxylamine hydrochloride, baseThis compound oximeIntermediate for further synthesis
This compound oximeAcetic anhydride6-Bromo-5-fluoropicolinonitrilePrecursor for tetrazoles, amidines
This compound oximeReducing agent (e.g., H₂, Pd/C)(6-Bromo-5-fluoropyridin-2-yl)methanamineBuilding block for larger molecules

Integration into Modular Synthesis and Combinatorial Chemistry

The trifunctional nature of this compound makes it an ideal candidate for modular synthesis and combinatorial chemistry, approaches that enable the rapid generation of large libraries of compounds for screening in drug discovery and materials science. nih.gov The aldehyde, bromo, and fluoro groups can be addressed sequentially or in different combinations to introduce molecular diversity.

The aldehyde functionality provides a handle for various condensation and multicomponent reactions. For example, it can participate in the Hantzsch pyridine (B92270) synthesis or similar reactions to construct new heterocyclic rings. nih.gov

The bromine atom is particularly valuable for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net These reactions allow for the introduction of a wide range of substituents at the 6-position of the pyridine ring. The fluorine atom can also participate in nucleophilic aromatic substitution (SNAAr) reactions, although typically under more forcing conditions than the bromine, offering a pathway for further diversification.

A hypothetical modular synthesis approach using this compound is presented below:

StepReaction TypeReagent/CatalystResulting Scaffold
1 Aldehyde Derivatization (e.g., Wittig)Phosphonium ylide2-(alkenyl)-6-bromo-5-fluoropyridine
2 Suzuki CouplingArylboronic acid, Pd catalyst2-(alkenyl)-6-aryl-5-fluoropyridine
3 Nucleophilic Aromatic SubstitutionAmine, strong base2-(alkenyl)-6-aryl-5-(amino)pyridine

This modular approach allows for the systematic variation of three different parts of the molecule, leading to a large and diverse chemical library from a single starting building block.

Contributions to Method Development in Organic Synthesis

The unique electronic and steric properties of this compound position it as a valuable substrate for the development of new synthetic methodologies. The interplay between the electron-withdrawing aldehyde and fluoro groups, and the bromo substituent, can lead to novel reactivity and selectivity.

For instance, the development of chemoselective cross-coupling reactions is an ongoing area of research. A challenge is to selectively react one halide in the presence of another. The differential reactivity of the C-Br and C-F bonds in this compound could be exploited to develop new catalytic systems that can selectively functionalize the bromine atom without affecting the fluorine atom. nih.gov

Furthermore, the aldehyde group can act as a directing group in C-H activation reactions, potentially enabling the functionalization of the pyridine ring at otherwise unreactive positions. Research in this area could lead to more efficient and atom-economical ways to synthesize complex substituted pyridines. nih.gov

The compound can also be a test substrate for developing new multicomponent reactions where the aldehyde, bromo, and fluoro groups all play a role in the transformation, leading to the rapid construction of complex, poly-functionalized molecules. researchgate.net

Sophisticated Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallography for Definitive Molecular Structure Determination and Conformational Analysis

The analysis would be expected to confirm the planarity of the pyridine (B92270) ring. Key structural parameters, such as the bond distances for C-Br, C-F, C-N, C=O, and the various C-C bonds, would be measured with high precision. Furthermore, the crystal packing arrangement would be revealed, offering insights into intermolecular interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions from the aldehyde group, and potential π-π stacking between the pyridine rings. While specific crystal structure data for 6-Bromo-5-fluoropicolinaldehyde is not publicly available, analysis of similar substituted pyridines suggests these interactions play a crucial role in the solid-state architecture. mdpi.comajchem-a.comresearchgate.net

Expected Crystallographic Data Table for this compound

Parameter Expected Value/Observation
Crystal System -
Space Group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -
Z -

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. Specific values are pending experimental determination.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of each nucleus.

Multi-dimensional NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the aldehyde proton. The aldehyde proton (CHO) would characteristically appear far downfield, typically in the range of δ 9.5-10.5 ppm. libretexts.orgpressbooks.pub The two pyridine protons would appear in the aromatic region (δ 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns influenced by the adjacent bromine and fluorine atoms. chemicalbook.com

¹³C NMR: The carbon spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, expected in the δ 190-200 ppm region. libretexts.org The five carbons of the pyridine ring would have their chemical shifts influenced by the electronegative halogen substituents.

COSY (Correlation Spectroscopy): This 2D experiment would reveal correlations between coupled protons, helping to identify which protons are adjacent on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CHO 9.5 - 10.5 190 - 200
C2 - -
H3 7.5 - 8.5 -
C3 - 120 - 140
H4 7.0 - 8.0 -
C4 - 110 - 130
C5 - 145 - 165 (¹JCF)
C6 - 130 - 150

Note: These are predicted ranges based on analogous structures. Actual values would require experimental measurement.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the rotational barrier around the single bond connecting the aldehyde group to the pyridine ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, if a significant energy barrier exists. These studies can also be used to probe weak intermolecular interactions in solution.

Solid-state NMR (ssNMR) would be valuable for characterizing this compound in its solid form. This technique can distinguish between different crystalline polymorphs, which may have different physical properties. It provides information about the local environment of the atoms within the crystal lattice, complementing the long-range order information from X-ray crystallography. For amorphous forms, ssNMR is one of the few techniques that can provide detailed structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the unambiguous determination of its elemental formula. For C₆H₃BrFNO, the calculated exact mass would be compared to the measured value with a high degree of accuracy (typically within 5 ppm).

The fragmentation pattern in the mass spectrum provides further structural information. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29, loss of CHO). miamioh.edulibretexts.org The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M) and bromine-containing fragment peaks, with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

Expected HRMS Fragmentation Data for this compound

m/z (Fragment) Identity
202.94/204.94 [M]⁺ (Molecular Ion)
201.93/203.93 [M-H]⁺
173.94/175.94 [M-CHO]⁺
125.03 [M-Br]⁺

Note: m/z values are calculated for the most abundant isotopes and show the characteristic Br isotope pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. youtube.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1700-1730 cm⁻¹. pressbooks.publibretexts.org The presence of conjugation with the aromatic ring would likely shift this peak to the lower end of the range. libretexts.org Characteristic C-H stretching vibrations for the aldehyde proton would appear around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org Absorptions corresponding to the aromatic C=C and C=N bond stretching would be observed in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would appear in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. The aromatic ring vibrations and the C-Br bond are expected to be strong Raman scatterers.

Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Technique
Aldehyde C-H Stretch ~2820, ~2720 FT-IR
Carbonyl (C=O) Stretch 1700 - 1730 FT-IR, Raman
Aromatic C=C/C=N Stretch 1400 - 1600 FT-IR, Raman
C-F Stretch 1100 - 1250 FT-IR
C-Br Stretch 500 - 700 FT-IR, Raman

Note: These are predicted ranges based on established correlation tables.

Future Research Directions and Emerging Applications of 6 Bromo 5 Fluoropicolinaldehyde

Exploration of Asymmetric Synthesis and Chiral Auxiliaries Utilizing the Aldehyde Functionality

The aldehyde group of 6-bromo-5-fluoropicolinaldehyde presents a key functional handle for asymmetric transformations. Future research could focus on its use as a prochiral substrate in reactions with chiral nucleophiles or in conjunction with chiral catalysts to generate enantioenriched products. The development of protocols for asymmetric additions to the carbonyl group, such as aldol, Henry, or cyanation reactions, would provide access to a range of chiral secondary alcohols.

Furthermore, the aldehyde can be derivatized with chiral auxiliaries, such as chiral amines or alcohols, to form chiral imines or acetals. These intermediates can then undergo diastereoselective reactions, with the auxiliary guiding the stereochemical outcome. Subsequent removal of the auxiliary would yield enantiomerically enriched products. The exploration of different chiral auxiliaries and their effectiveness in controlling stereoselectivity in reactions involving the this compound scaffold is a promising area for investigation.

Table 1: Potential Asymmetric Transformations of this compound

TransformationReagents/CatalystsPotential Chiral Products
Asymmetric Aldol AdditionChiral Lewis acids, Proline derivativesChiral β-hydroxy aldehydes/ketones
Asymmetric Henry ReactionChiral metal complexes (e.g., Cu, Zn)Chiral nitroaldols
Asymmetric CyanationChiral Lewis acids, peptide-based catalystsChiral cyanohydrins
Diastereoselective addition to chiral iminesOrganometallic reagentsChiral amines

Development of Sustainable and Green Chemistry Protocols for its Synthesis and Reactions

Future research will likely prioritize the development of environmentally benign methods for the synthesis and subsequent reactions of this compound. This aligns with the broader push within the chemical industry towards sustainable practices. Green chemistry approaches could include the use of safer solvents, milder reaction conditions, and catalytic methods to minimize waste generation. nih.govrasayanjournal.co.in

Strategies such as microwave-assisted synthesis and flow chemistry could offer significant advantages over traditional batch processes by reducing reaction times, improving energy efficiency, and allowing for better process control. nih.gov The exploration of biocatalysis, utilizing enzymes for specific transformations, also presents an attractive green alternative.

Table 2: Green Chemistry Approaches for Pyridine (B92270) Derivative Synthesis

ApproachAdvantages
Microwave-assisted synthesisReduced reaction times, higher yields, improved purity nih.gov
Flow chemistryEnhanced safety, better scalability, precise control over reaction parameters
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact
Use of greener solvents (e.g., water, ionic liquids)Reduced toxicity and environmental pollution

Catalytic Transformations Enabling Chemo- and Regioselective Modifications

The presence of two distinct halogen atoms (bromine and fluorine) and an aldehyde group on the pyridine ring offers multiple sites for selective functionalization. Future research should focus on developing catalytic methods that can achieve high chemo- and regioselectivity, allowing for the targeted modification of one site without affecting the others.

For instance, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are expected to be highly effective for functionalizing the C-Br bond. The development of selective catalysts that can differentiate between the C-Br and C-F bonds will be crucial. Additionally, catalytic methods for the direct C-H functionalization of the pyridine ring could provide novel routes to substituted derivatives. Photocatalysis is another emerging area that could enable unique C-F bond functionalizations under mild conditions.

Potential Applications in Advanced Materials Science as a Structural Motif or Precursor (excluding material properties)

The rigid, planar structure of the pyridine ring, combined with the potential for functionalization, makes this compound an interesting candidate as a structural motif or precursor in advanced materials science. Future research could explore its incorporation into polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).

As a precursor, the aldehyde functionality can be utilized in polymerization reactions or for grafting onto surfaces to create functional materials. The bromo and fluoro substituents can be used as handles for post-synthetic modification of these materials, allowing for the fine-tuning of their structural characteristics.

Unexplored Reactivity Patterns and Synthetic Transformations

Beyond the established reactivity of the aldehyde and bromo groups, there are likely unexplored reactivity patterns of this compound waiting to be discovered. For example, the interplay between the electron-withdrawing fluorine atom and the aldehyde group could lead to unique reactivity in cycloaddition reactions or in reactions involving the pyridine nitrogen.

Investigating its behavior under various reaction conditions, including photochemical and electrochemical methods, could unveil novel synthetic transformations. The synthesis of derivatives through reactions such as nucleophilic aromatic substitution of the fluorine atom, although challenging, could also open up new avenues for creating diverse molecular architectures.

Mechanistic Understanding through Advanced Spectroscopic Techniques and Theoretical Computations (continued)

A deeper mechanistic understanding of the reactions involving this compound is essential for the rational design of new synthetic methods and applications. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information on reaction pathways and the formation of intermediates.

Theoretical computations, particularly density functional theory (DFT), will play a crucial role in elucidating reaction mechanisms, predicting reactivity, and understanding the electronic properties of the molecule and its derivatives. amecj.comias.ac.in Computational studies can help to rationalize observed selectivities and guide the development of more efficient and selective catalysts and reaction conditions. amecj.comias.ac.in

Q & A

Q. How do halogen bonding interactions of this compound influence its crystallographic packing and solubility?

  • Methodology : Perform single-crystal X-ray diffraction to map Br/F···π interactions. Correlate lattice energies (calculated via Mercury software) with solubility profiles in aprotic solvents. Use Hansen solubility parameters to predict formulation stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.